molecular formula C10H8NNaO2S B12509022 Sodium 8-methylquinoline-5-sulfinate

Sodium 8-methylquinoline-5-sulfinate

Cat. No.: B12509022
M. Wt: 229.23 g/mol
InChI Key: PPSNQUCLQMLWIA-UHFFFAOYSA-M
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Description

Sodium 8-methylquinoline-5-sulfinate is a chemical compound with the molecular formula C₁₀H₈NNaO₂S and a molecular weight of 229.23 g/mol . It is a sodium salt derivative of 8-methylquinoline-5-sulfinic acid. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 8-methylquinoline-5-sulfinate, typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its efficiency and simplicity. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the product.

Industrial Production Methods: Industrial production of sodium sulfinates may involve more advanced techniques such as photoredox catalytic transformations and electrochemical synthesis . These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 8-methylquinoline-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products:

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various quinoline derivatives

Scientific Research Applications

Sodium 8-methylquinoline-5-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 8-methylquinoline-5-sulfinate involves its ability to interact with various molecular targets and pathways. It can act as a sulfonylating agent, introducing sulfonyl groups into organic molecules. This reactivity is crucial for its role in the synthesis of sulfonamides and sulfones . The compound’s ability to undergo nucleophilic substitution reactions also makes it valuable in medicinal chemistry for modifying bioactive molecules.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium trifluoromethanesulfinate

Comparison: Sodium 8-methylquinoline-5-sulfinate is unique due to its quinoline backbone, which imparts specific chemical and biological properties. Unlike simpler sulfinates such as sodium methanesulfinate, the quinoline ring system allows for more complex interactions and applications in medicinal chemistry . Additionally, the presence of the methyl group at the 8-position further differentiates it from other quinoline derivatives, potentially enhancing its reactivity and specificity in certain reactions.

Properties

Molecular Formula

C10H8NNaO2S

Molecular Weight

229.23 g/mol

IUPAC Name

sodium;8-methylquinoline-5-sulfinate

InChI

InChI=1S/C10H9NO2S.Na/c1-7-4-5-9(14(12)13)8-3-2-6-11-10(7)8;/h2-6H,1H3,(H,12,13);/q;+1/p-1

InChI Key

PPSNQUCLQMLWIA-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)[O-])C=CC=N2.[Na+]

Origin of Product

United States

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